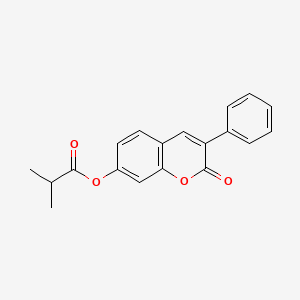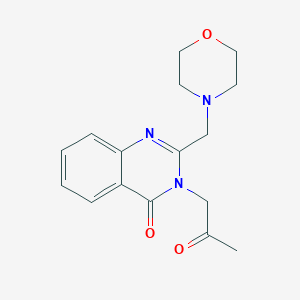
2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MBPTC and is known for its unique properties that make it an ideal candidate for research purposes.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide and its derivatives, such as methoxy-substituted phenylthienyl benzamidines, have been explored for their corrosion inhibition properties, particularly for carbon steel in acidic environments. These compounds exhibit high efficiency in preventing corrosion, attributing to their ability to form a protective layer on the metal surface. The effectiveness of these inhibitors increases with concentration but decreases with rising temperature. Studies have confirmed their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating a spontaneous and strong adsorption process (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Anticancer Activity
Research into this compound related compounds has also delved into their potential as anticancer agents. For instance, derivatives of 2-phenylthiazole-4-carboxamide have been synthesized and shown promising cytotoxic activities against various human cancer cell lines, including breast, colorectal, and colon cancer. Substitutions at specific positions of these molecules, such as the methoxy group, have led to improved activity against certain cancer cells, highlighting the significance of structural modifications in enhancing therapeutic potential (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Inhibition of Poly(ADP-ribose) Synthetase
Some studies have identified compounds structurally related to this compound as potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell death. These inhibitors, particularly those substituted in specific positions, have shown significant inhibitory effects, offering a potential therapeutic avenue for diseases where poly(ADP-ribose) synthetase activity is implicated (Purnell & Whish, 1980).
Photophysical Properties
The photophysical properties of compounds related to this compound have been explored, with studies demonstrating efficient microwave-assisted synthesis of derivatives that exhibit luminescence in the blue region. Such properties are of significant interest for applications in materials science, particularly for the development of new fluorescent materials and optical sensors. The high fluorescence quantum yields of some derivatives indicate their potential utility in various technological applications (Novanna, Kannadasan, & Shanmugam, 2020).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as PG-530742 , is certain matrix metalloproteinases (MMPs) . These MMPs are implicated in the degradation of cartilage that occurs in osteoarthritis . By inhibiting these MMPs, PG-530742 potentially limits cartilage degradation and disease progression .
Mode of Action
PG-530742 selectively inhibits certain matrix metalloproteinases . In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13 . This inhibition of MMPs is the key interaction of the compound with its targets .
Result of Action
The primary result of PG-530742’s action is the potential limitation of cartilage degradation and disease progression in osteoarthritis . This is achieved through the selective inhibition of certain MMPs . Studies are currently assessing the efficacy and safety of PG-530742 in the treatment of mild to moderate knee osteoarthritis .
Eigenschaften
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFZZWTRTWSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)
![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)



![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)
![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)